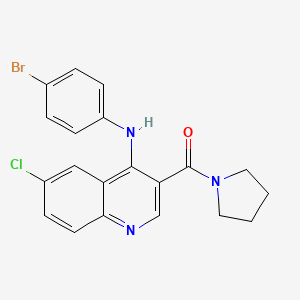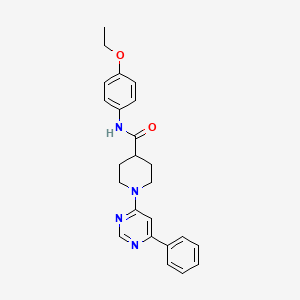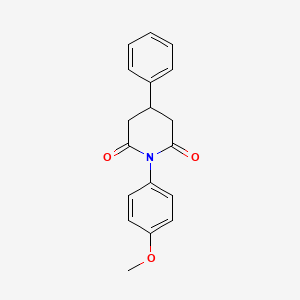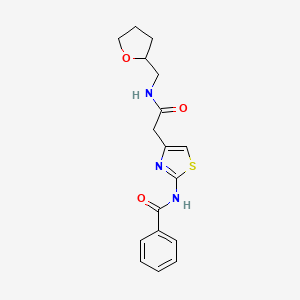
N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:
N-(4-Bromophenyl): This part of the compound contains a bromine-substituted phenyl group.
6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: The core structure consists of a quinoline ring with a chlorine atom at position 6. Attached to this quinoline ring is a pyrrolidine-1-carbonyl group, which contributes to the compound’s overall functionality.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction reactions could modify functional groups, impacting solubility and reactivity.
Substitution: Substitution reactions (e.g., halogen exchange) may alter the substituents on the phenyl ring.
Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).
Carbonylation: Introduction of the pyrrolidine-1-carbonyl group via carbonylation reactions.
Major Products:: The primary product is N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine itself, but variations may arise due to regioselectivity during reactions.
科学的研究の応用
Chemistry: Explore its reactivity and design derivatives for specific purposes.
Biology: Study its effects on cellular processes and signaling pathways.
作用機序
The precise mechanism remains elusive, but it likely involves interactions with molecular targets related to TGFP signaling pathways. Further research is needed to elucidate its mode of action.
類似化合物との比較
While I don’t have direct information on similar compounds, researchers can compare N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine with related structures to highlight its uniqueness.
特性
分子式 |
C20H17BrClN3O |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
[4-(4-bromoanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H17BrClN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |
InChIキー |
GGGREFDAUXBOOE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-chlorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11276768.png)
![1-(2-Chlorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B11276775.png)
![methyl 4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11276778.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11276796.png)

![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11276813.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11276829.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11276837.png)
![2-[benzyl-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]ethanol](/img/structure/B11276845.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11276857.png)
![{4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11276860.png)
